N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide
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Overview
Description
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound that belongs to the benzisothiazole family This compound is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms The chlorine atom attached to the benzisothiazole ring and the acetamide group further define its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzisothiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Condensation Reactions: Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids are employed to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzisothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs targeting bacterial and fungal infections.
Materials Science: The unique electronic properties of the benzisothiazole ring make this compound a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide and its derivatives have been used as probes to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the chlorine atom and acetamide group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide stands out due to its unique combination of a benzisothiazole ring with a chlorine atom and an acetamide group. This specific structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and better electronic properties for use in materials science .
Properties
CAS No. |
91991-18-3 |
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Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
N-(5-chloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)12-14-9/h2-4H,1H3,(H,11,13) |
InChI Key |
NDQCLZBDMKRDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origin of Product |
United States |
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